5-Aminouridine - 2149-76-0

5-Aminouridine

Catalog Number: EVT-3557856
CAS Number: 2149-76-0
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Aminouridine is a modified nucleoside derived from uridine, characterized by the presence of an amino group at the 5-position of the ribose sugar. This compound plays a significant role in various biological processes and has garnered attention in medicinal chemistry for its potential applications in antiviral and antibacterial therapies. The structural modifications of 5-aminouridine allow it to interact with biological macromolecules, making it a subject of interest in drug development.

Source and Classification

5-Aminouridine can be synthesized through various biochemical pathways, particularly in the context of antibiotic production, such as sansanmycin. It is classified as a nucleoside analog, which are compounds that mimic natural nucleosides but have altered structures that can influence their biological activity. These analogs are crucial in the development of therapeutics targeting viral infections and bacterial resistance.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-aminouridine typically involves several steps:

  1. Starting Material: Uridine serves as the primary starting material.
  2. Conversion to 5-Azidouridine: Uridine is first converted to 5-azidouridine using azidation methods.
  3. Reduction: The azide group is then reduced to an amino group, yielding 5-aminouridine.

This synthetic route has been optimized to enhance yield and purity, demonstrating versatility in producing various derivatives of 5-aminouridine for research and therapeutic use.

Chemical Reactions Analysis

Reactions and Technical Details

5-Aminouridine participates in various chemical reactions typical of nucleosides:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions.
  2. Phosphorylation: It can undergo phosphorylation to form nucleotide derivatives, which are essential for its biological activity.
  3. Glycosylation: The ribose moiety can participate in glycosylation reactions, forming bonds with other biomolecules.

These reactions are critical for understanding how 5-aminouridine functions within biological systems and its potential modifications for enhanced therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action of 5-aminouridine primarily involves its incorporation into RNA during viral replication. By mimicking natural nucleosides, it can disrupt normal RNA synthesis, leading to the inhibition of viral replication. This mechanism is particularly relevant in antiviral therapies where the goal is to hinder the life cycle of viruses such as influenza or HIV.

Research indicates that 5-aminouridine may also enhance the stability of RNA molecules, potentially increasing their efficacy as therapeutic agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and slightly soluble in organic solvents.
  • Melting Point: Approximately 230 °C.
  • pH: Neutral to slightly acidic when dissolved in water.

These properties are essential for formulating drugs that utilize 5-aminouridine as an active ingredient, ensuring proper delivery and stability under physiological conditions .

Applications

Scientific Uses

5-Aminouridine has several applications in scientific research and medicine:

  1. Antiviral Agent: Due to its ability to inhibit viral replication, it is being studied as a potential treatment for various viral infections.
  2. Antibacterial Activity: Research has shown that derivatives of 5-aminouridine exhibit antibacterial properties against resistant strains of bacteria such as Escherichia coli and Mycobacterium tuberculosis .
  3. Biochemical Research: It serves as a valuable tool in studying RNA metabolism and function due to its structural similarity to natural nucleosides.

The ongoing exploration of 5-aminouridine's properties continues to reveal new avenues for therapeutic development and application in combating infectious diseases .

Biosynthetic Pathways and Enzymatic Mechanisms of 5-Aminouridine

Role of SsaM and SsaK in 5′-Aminouridine Biosynthesis

The biosynthesis of the 5′-aminouridine moiety in uridyl peptide antibiotics (UPAs) like sansanmycin is mediated by dedicated enzymatic machinery, with SsaK and SsaM identified as core catalysts. SsaK functions as a flavin-dependent dehydrogenase that oxidizes uridine to uridine-5′-aldehyde, a pivotal precursor in the pathway [1] [2]. This reaction initiates the transformation of the canonical nucleoside into a reactive intermediate. Subsequently, SsaM (dehydratase) catalyzes the elimination of water from the transaminated intermediate, generating the characteristic 4′,5′-enamide-3′-deoxyuridine scaffold essential for bioactivity [1] [2]. Genetic validation studies confirm that deletion of ssaK or ssaM abolishes sansanmycin production, establishing their indispensable roles in vivo [1].

This biosynthetic route proceeds through three defined enzymatic stages:

  • Oxidation: Uridine → Uridine-5′-aldehyde (SsaK)
  • Transamination: Uridine-5′-aldehyde → 5′-Aminouridine intermediate (Requires aminotransferase, e.g., SsaE)
  • Dehydration: Intermediate → 3′-Deoxy-4′,5′-enaminouridine (SsaM)

The 5′-aminouridine moiety serves as the pharmacophoric core of UPAs, competitively inhibiting bacterial translocase I (MraY) by mimicking the natural substrate UDP-MurNAc-pentapeptide [1] [4].

Table 1: Enzymes in 5′-Aminouridine Biosynthesis

EnzymeFunctionCofactorKey Intermediate
SsaKUridine 5′-oxidationFADUridine-5′-aldehyde
SsaE (PacE)5′-Aldehyde transaminationPLP5′-Amino-5′-deoxyuridine
SsaM (PacM)Dehydration/enamide formationNone4′,5′-Enamide-3′-deoxyuridine

Mutational Biosynthesis Strategies for Structural Diversification

Gene Deletion Approaches (e.g., ssaK Mutants)

Targeted gene deletion enables precursor-directed diversification of the 5′-aminouridine unit. The ssaK knockout mutant (Streptomyces sp. SS/ΔssaK) fails to produce native sansanmycins but efficiently incorporates exogenous uridine analogues into novel derivatives [1] [2]. This platform has yielded 22 new sansanmycin analogues (designated SS-KK-1 to SS-KK-13 and SS-KK-A to SS-KK-I), identified via MS/MS molecular networking [1]. Key bioactive analogues include:

  • SS-KK-2: Exhibits superior antibacterial activity against E. coli ΔtoIC compared to sansanmycin A
  • SS-KK-3: Retains anti-tuberculosis efficacy against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis while demonstrating enhanced structural stability [1]

Table 2: Bioactive Sansanmycin Analogues from Mutational Biosynthesis

AnalogueStructural ModificationBioactivity
SS-KK-2Undisclosed uridine modificationEnhanced activity vs. E. coli ΔtoIC
SS-KK-3Stabilized 5′-aminouridine derivativeEqual anti-TB activity to sansanmycin A; Improved chemical stability
SS-KK-CUndisclosed nucleobase alterationPurified and assayed; activity data pending

Precursor-Directed Incorporation of Modified Nucleobases

Feeding non-natural nucleosides to blocked mutants enables the generation of "unnatural" UPAs. The ssaK mutant assimilates chemically synthesized uridine precursors with modifications at the nucleobase or ribose ring, bypassing the deficient oxidation step [1] [4]. This strategy exploits the permissivity of downstream enzymes (SsaE and SsaM) to process analogues, enabling:

  • Incorporation of fluorinated uridine derivatives to alter electronic properties
  • Use of C-nucleosides (e.g., pseudouridine) to explore glycosidic bond stability [8]
  • Generation of hybrid antibiotics by attaching peptide chains from other nucleoside antibiotics (e.g., muraymycin-sansanmycin chimeras) [4]

Enzymatic Oxidation and Transamination in Uridine Derivative Formation

The enzymatic conversion of uridine to 5′-aminouridine derivatives involves highly specialized oxidation and transamination reactions conserved across nucleoside antibiotics. Flavin-dependent oxidases (e.g., SsaK, SapB) catalyze the initial 5′-alcohol oxidation:

graph LRUridine -->|SsaK/SapB Oxidation| Uridine-5'-aldehydeUridine-5'-aldehyde -->|Spontaneous| Diol_formDiol_form -->|Further_oxidation| Carboxylate_derivatives

SapB (homolog of SsaK in pseudouridimycin biosynthesis) exhibits strict substrate discrimination, favoring pseudouridine (KM = 34 μM) over uridine (KM = 901 μM), acting as a metabolic gatekeeper [8]. This ensures fidelity in pseudouridimycin production while preventing off-pathway reactions.

Transamination is mediated by PLP-dependent transaminases (e.g., SsaE, SapH), which convert the aldehyde to the amine using amino acid donors. SapH utilizes diverse amino donors (e.g., arginine, methionine, phenylalanine) but exhibits highest efficiency with methionine [8]. Structural analysis of SapH reveals key residues for catalysis:

  • Lys289: Forms Schiff base with PLP
  • Trp32: Positions substrate via π-stacking [8]

Table 3: Comparative Enzymology of Nucleoside-Modifying Enzymes

EnzymePathwaySubstrate SpecificityCofactorKey Kinetic Parameter
SsaKSansanmycinUridineFADNot reported
SapBPseudouridimycinPseudouridine > UridineFADKM(pseudouridine)=34 μM
SapHPseudouridimycinUridine-5'-aldehydePLPkcat/KM=1.2×10³ M⁻¹s⁻¹

The combined action of these enzymes enables the efficient biosynthesis of 5′-aminouridine scaffolds, providing a foundation for engineered pathways to novel antibiotics [1] [4] [8].

Properties

CAS Number

2149-76-0

Product Name

5-Aminouridine

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

YBTWWWIJBCCYNR-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N

Solubility

>38.9 [ug/mL]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.